molecular formula C11H12N2O3 B2698034 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid CAS No. 852940-47-7

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Cat. No.: B2698034
CAS No.: 852940-47-7
M. Wt: 220.228
InChI Key: AQMFLDRLLHUMCS-UHFFFAOYSA-N
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Description

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound is known for its unique structure, which includes a cyano group, two methyl groups, and a propanoic acid moiety attached to a dihydropyridinone ring. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dihydropyridinone ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:

    3-(5-Cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid: This compound has a similar structure but differs in the hydrogenation state of the pyridine ring.

    3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid:

Properties

IUPAC Name

3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-8(3-4-10(14)15)7(2)13-11(16)9(6)5-12/h3-4H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMFLDRLLHUMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1CCC(=O)O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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